![molecular formula C22H24N4O2 B2908486 N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941932-21-4](/img/structure/B2908486.png)
N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinoline derivatives are prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates . A new quinoline allied pyrazole analogue was designed using 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one intermediate .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Mechanistic Insights
Tetrahydroisoquinolines (THIQs) in Therapeutics : THIQ derivatives have been extensively researched for their therapeutic activities, showing promising outcomes in drug discovery, particularly for cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the anticancer potential of these compounds. Their applications extend to infectious diseases like malaria, tuberculosis, HIV, HSV infection, and leishmaniasis, demonstrating a broad spectrum of potential therapeutic uses (I. Singh & P. Shah, 2017).
Nitrogen Heterocycles in Pharmaceuticals : Nitrogen heterocycles represent a crucial structural component in the development of pharmaceuticals, with a significant portion of FDA-approved drugs containing such frameworks. These compounds are vital for creating drugs with varied therapeutic effects, highlighting their importance in medicinal chemistry and drug design (Edon Vitaku, David T. Smith, & J. T. Njardarson, 2014).
Isoquinoline N-oxides and Their Pharmacological Activities : Research on natural isoquinoline alkaloids and their N-oxides from plant species has revealed their antimicrobial, antibacterial, and antitumor activities. These findings suggest that isoquinoline N-oxides alkaloids could serve as leads for novel drug discoveries, underscoring their potential in developing new therapeutic agents with unique mechanisms of action (V. Dembitsky, T. Gloriozova, & V. Poroikov, 2015).
Metabolism of Antimalarial Agents : The metabolism of 8-aminoquinoline antimalarial agents, closely related to the structural framework of interest, has been a critical area of study. These compounds' metabolic pathways are of significant interest due to their potential toxic effects in individuals with specific genetic conditions, such as glucose-6-phosphate dehydrogenase deficiency. Understanding the metabolism of these compounds is crucial for developing safer and more effective antimalarial therapies (A. Strother, I. M. Fraser, R. Allahyari, & B. E. Tilton, 1981).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-13-19(17-11-7-8-12-18(17)24-15)25-22(28)21(27)23-14-20(26(2)3)16-9-5-4-6-10-16/h4-13,20H,14H2,1-3H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJDXLRLBAQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2-methylquinolin-4-yl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.